Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate
Overview
Description
Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H8F2O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(2,6-difluorophenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of (2E)-3-(2,6-difluorophenyl)prop-2-enoic acid or corresponding aldehydes.
Reduction: Formation of (2E)-3-(2,6-difluorophenyl)propan-2-ol or (2E)-3-(2,6-difluorophenyl)propane.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
- Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- Methyl (2E)-3-(3,5-difluorophenyl)prop-2-enoate
- Methyl (2E)-3-(2,4-difluorophenyl)prop-2-enoate
Comparison: Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the 2,6-difluoro substitution pattern may result in different steric and electronic effects, leading to variations in its interaction with molecular targets.
Biological Activity
Methyl (2E)-3-(2,6-difluorophenyl)prop-2-enoate, also known as methyl 3-(2,6-difluorophenyl)acrylate, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8F2O2
- Molecular Weight : 198.17 g/mol
- CAS Number : 1253180-94-7
The compound features a difluorophenyl group which is crucial for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, research on α,γ-diketo acids has shown that structural modifications can lead to significant improvements in NS5B polymerase inhibition, a target for antiviral drug development against Hepatitis C virus (HCV) . Although specific data on this compound is limited, its structural analogs have demonstrated promising antiviral properties.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on acrylate derivatives have shown that modifications can lead to increased cytotoxicity against various cancer cell lines . The presence of the 2,6-difluorophenyl moiety may enhance the interaction with biological targets involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Position : The position of fluorine atoms on the phenyl ring significantly affects the compound's interaction with biological targets.
- Functional Groups : The presence of electron-withdrawing groups like fluorine can enhance reactivity and binding affinity to enzymes or receptors.
- Steric Effects : The spatial arrangement of substituents can influence the compound's ability to fit into active sites of enzymes or receptors.
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound:
- Antiviral Activity : A study reported that certain diketo acid derivatives exhibited IC50 values as low as 5.2 μM against NS5B polymerase . While direct data on this compound is not available, its structural similarities suggest potential efficacy.
- Cytotoxicity Assays : Research on acrylate derivatives indicated that modifications could lead to enhanced cytotoxic effects against cancer cell lines such as MCF-7 and HeLa . These findings imply that this compound may exhibit similar properties.
Properties
IUPAC Name |
methyl 3-(2,6-difluorophenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)6-5-7-8(11)3-2-4-9(7)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFOYRAHPCQEFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC=C1F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268614 | |
Record name | Methyl 3-(2,6-difluorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166883-07-4 | |
Record name | Methyl 3-(2,6-difluorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166883-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(2,6-difluorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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